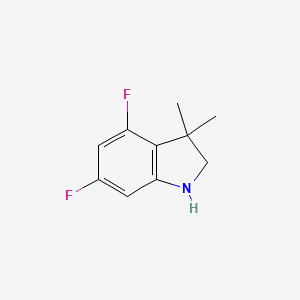

4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Description

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS: 1283719-83-4) is a fluorinated indole derivative with the molecular formula C₈H₇F₂N and a molecular weight of 155.14 g/mol . Its structure features two fluorine atoms at positions 4 and 6 of the indole ring, a partially saturated 2,3-dihydroindole core, and a geminal dimethyl group at position 2. This configuration confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound is typically synthesized to ≥98% purity, as noted in supplier specifications .

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

4,6-difluoro-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H11F2N/c1-10(2)5-13-8-4-6(11)3-7(12)9(8)10/h3-4,13H,5H2,1-2H3 |

InChI Key |

XAAIQUVPRLWXMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C(=CC(=C2)F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a ketone and phenylhydrazine under acidic conditions. For this compound, the starting materials would include a fluorinated ketone and a suitable hydrazine derivative. The reaction is carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are not sterically hindered by the fluorine or methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Indole derivatives are known for their biological activity, and this compound could be used in studies related to enzyme inhibition or receptor binding.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable compound in drug design. The exact molecular targets and pathways would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Dihydroindoles

Key Insights :

- Fluorine substitution enhances electronegativity and metabolic stability compared to chlorine analogs .

- The dihydroindole core introduces partial saturation, increasing conformational flexibility versus fully aromatic indoles (e.g., tetrafluoroindole) .

Functionalized Indole Derivatives

Key Insights :

Structural and Electronic Analysis

Biological Activity

4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1517414-22-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₁F₂N

- Molecular Weight : 183.20 g/mol

- CAS Number : 1517414-22-0

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains with notable effectiveness.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 40 µg/mL | |

| P. aeruginosa | 30 µg/mL |

The compound's mechanism of action in inhibiting bacterial growth may involve the disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Various studies have explored its ability to inhibit cancer cell proliferation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| HeLa (Cervical Cancer) | 10 µM | |

| A549 (Lung Cancer) | 12 µM |

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest, although specific molecular targets remain to be fully elucidated.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may bind to enzymes or receptors involved in critical cellular processes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in biological applications:

- Study on Antimicrobial Efficacy : A study tested the compound against a panel of pathogens and demonstrated significant inhibition, particularly against Gram-positive bacteria.

- Cancer Cell Proliferation Study : In vitro studies showed that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability across different cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.